delta4-Dafachronic acid delta4-Dafachronic acid During unfavorable environmental conditions, C. elegans larvae undergo arrest and form dauer larvae that can attach to other animals as a parasitic strategy for survival. DAF-12 is an orphan nuclear hormone receptor that regulates dauer larva diapause, reproductive development, fat metabolism, and life cycle/longevity in C. elegans. DAF-12 is required for entry into dauer when it is not bound to ligand by acting as a transcriptional repressor of target genes that favor reproductive development. Δ4-Dafachronic acid is a racemic version of a sterol-derived hormone that acts as a ligand of DAF-12.3,6,7,8 Δ4-Dafachronic acid binds to and transactivates DAF-12, rescuing hormone deficiency in transgenic dauer larvae and promoting reproductive maturation into adults. The (25S) diastereomer of Δ4-dafachronic acid is significantly more potent than its (25R) counterpart (EC50s = 23 and 66 nM, respectively).
Delta-dafachronic acid is a cholestanoid that is cholest-4-en-26-oic acid which is substituted at position 3 by an oxo group. It is a 3-oxo-Delta steroid, a member of dafachronic acids and a C27-steroid. It is a conjugate acid of a Delta-dafachronate.
Brand Name: Vulcanchem
CAS No.: 23017-97-2
VCID: VC0005448
InChI: InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1
SMILES: CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Molecular Formula: C27H42O3
Molecular Weight: 414.6 g/mol

delta4-Dafachronic acid

CAS No.: 23017-97-2

Cat. No.: VC0005448

Molecular Formula: C27H42O3

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

delta4-Dafachronic acid - 23017-97-2

CAS No. 23017-97-2
Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
IUPAC Name (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Standard InChI InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1
Standard InChI Key PSXQJZDFWDKBIP-NNWQCNCGSA-N
Isomeric SMILES C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
SMILES CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Canonical SMILES CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Appearance Assay:≥95%A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Delta4-dafachronic acid is systematically named (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid . It belongs to the dafachronic acid family, characterized by a cholestane backbone modified at positions 3 (oxo group) and 4 (double bond). The compound’s CAS registry number is 23017-97-2, and it is indexed under PubChem CID 22216313 and ChEBI ID 78686 .

Stereochemical and Structural Features

The molecule’s stereochemistry is critical for its biological activity. Its backbone includes a Δ<sup>4</sup> double bond between carbons 4 and 5, a 3-keto group, and a carboxylate side chain at carbon 26 . The SMILES notation C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C and InChIKey PSXQJZDFWDKBIP-NNWQCNCGSA-N provide precise representations of its conformation . Computational models predict a logP value of 7.1, indicating high lipophilicity, which facilitates membrane penetration and receptor interactions .

Table 1: Physicochemical Properties of Δ4-Dafachronic Acid

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>42</sub>O<sub>3</sub>
Molecular Weight414.6 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds6
XLogP37.1
CAS Number23017-97-2

Biosynthesis and Metabolic Pathways

Cholesterol as a Precursor

Δ4-DA is synthesized from cholesterol through a series of oxidative and isomerization reactions. The pathway involves the Rieske oxygenase DAF-36, which hydroxylates cholesterol at position 7, and the cytochrome P450 enzyme DAF-9, which catalyzes the final oxidation to produce Δ4- and Δ7-dafachronic acids . Alternative routes may involve the 3β-hydroxysteroid dehydrogenase HSD-1 and the methyltransferase STRM-1, which modulates precursor availability .

Enzymatic Regulation

DAF-9 is the rate-limiting enzyme, localized to specific tissues like the hypodermis and gonads in C. elegans. Its activity is regulated by environmental cues, such as temperature and nutrient availability, which align DA production with developmental demands . Genetic ablation of daf-9 results in constitutive entry into the dauer larval stage, a stress-resistant developmental state .

Biological Functions and Mechanisms of Action

Developmental Regulation: The Dauer Decision

Δ4-DA is a key determinant of the dauer diapause, a facultative larval stage triggered by overcrowding or starvation. Binding of Δ4-DA to the nuclear hormone receptor DAF-12 prevents dauer formation by promoting reproductive growth . In the absence of DA, unliganded DAF-12 recruits the co-repressor DIN-1S, activating dauer-specific gene programs .

Lifespan Extension and Stress Resistance

Δ4-DA intersects with insulin/IGF-1 signaling (IIS) to modulate longevity. Germline-deficient C. elegans exhibit extended lifespans dependent on DA signaling, which upregulates microRNAs (mir-81, mir-241) that inhibit AKT-1, a kinase suppressing the FOXO transcription factor DAF-16 . Dietary restriction elevates Δ4-DA levels, activating NHR-8 (a homolog of mammalian LXR) to enhance stress resistance and longevity independently of DAF-12 .

Receptor Binding and Transcriptional Control

Δ4-DA directly binds the ligand-binding domain of DAF-12, inducing conformational changes that recruit coactivators like DIN-1L. Structural studies reveal that the 26-carboxylate group and Δ<sup>4</sup> bond are essential for receptor activation . Synthetic analogs, such as 27-nor-Δ4-DA, exhibit reduced potency but retain the ability to rescue daf-9 mutant phenotypes .

Table 2: Key Research Findings on Δ4-Dafachronic Acid

Study FocusMethodologyKey Result
Dauer Rescuedaf-9(rh50) mutant assayΔ4-DA restores oxidative stress resistance
Receptor ActivationLuciferase reporter assayEC<sub>50</sub> = 0.1 μM for DAF-12
Dietary RestrictionLC-MS metabolomicsΔ4-DA levels increase 2.5-fold
Molecular DynamicsHomology modeling of DAF-12Carboxylate group stabilizes binding

Analytical Methods and Detection Challenges

Mass Spectrometry and NMR Spectroscopy

Recent advances in liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography (SFC-MS) have enabled the separation of Δ4-DA from its Δ7 isomer, which differ by a double bond at position 7 . Mahanti et al. employed activity-guided fractionation coupled with NMR to identify novel DA variants, such as 3-hydroxy-Δ7-DA and Δ0-DA .

Quantification in Biological Samples

Low endogenous concentrations (nanomolar range) and structural similarity to cholesterol derivatives complicate DA detection. Isotope dilution assays using deuterated internal standards and high-resolution MS/MS fragmentation (e.g., Q-TOF instruments) improve sensitivity and specificity .

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